molecular formula C22H29N3O9S2 B8447900 Ethyl 5-(benzyloxy)-1-(methylsulfonyl)-2-(4-((methylsulfonyloxy)methyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Ethyl 5-(benzyloxy)-1-(methylsulfonyl)-2-(4-((methylsulfonyloxy)methyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B8447900
M. Wt: 543.6 g/mol
InChI Key: VBWQUFABCSFERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(benzyloxy)-1-(methylsulfonyl)-2-(4-((methylsulfonyloxy)methyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C22H29N3O9S2 and its molecular weight is 543.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H29N3O9S2

Molecular Weight

543.6 g/mol

IUPAC Name

ethyl 1-methylsulfonyl-2-[4-(methylsulfonyloxymethyl)piperidin-1-yl]-6-oxo-5-phenylmethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C22H29N3O9S2/c1-4-32-21(27)18-19(33-14-16-8-6-5-7-9-16)20(26)25(35(2,28)29)22(23-18)24-12-10-17(11-13-24)15-34-36(3,30)31/h5-9,17H,4,10-15H2,1-3H3

InChI Key

VBWQUFABCSFERR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C(=N1)N2CCC(CC2)COS(=O)(=O)C)S(=O)(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(benzyloxy)-2-(4-(hydroxymethyl)piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate (0.814 g, 2.1 mmol) in THF (20 mL) was added methanesulfonyl chloride (0.327 mL, 4.20 mmol) followed by Et3N (0.732 mL, 5.25 mmol). The resulting mixture was stirred at room temperature for 2.5 h (white solids precipitated out over the reaction time). The mixture was diluted with ethyl acetate (50 mL) and washed with water followed by brine. The organic phase was dried (Na2SO4), filtered and concentrated to give the title compound as an amber oil (1.1320 g, 99% yield). 1H NMR (500 MHz, CDCl3) δ: 7.44 (2H, d, J=7.32 Hz), 7.39-7.32 (3H, m), 4.98 (2H, s), 4.67-4.64 (2H, m), 4.35 (2H, q, J=7.1 Hz), 4.09 (2H, d, J=6.4 Hz), 3.46 (3H, s), 3.02 (3H, s), 2.91 (2H, td, J=12.9, 2.4 Hz), 2.08-2.00 (1H, m), 1.86-1.84 (2H, m), 1.35-1.28 (5H, m). LCMS (M+H) calcd for C22H30N3O9S2: 544.14; found: 544.30.
Quantity
0.327 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.732 mL
Type
reactant
Reaction Step Two
Yield
99%

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